N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1171430-24-2
VCID: VC8211449
InChI: InChI=1S/C11H4Cl2N4O5S/c12-6-3-4(8(13)23-6)10-15-16-11(22-10)14-9(18)5-1-2-7(21-5)17(19)20/h1-3H,(H,14,16,18)
SMILES: C1=C(OC(=C1)[N+](=O)[O-])C(=O)NC2=NN=C(O2)C3=C(SC(=C3)Cl)Cl
Molecular Formula: C11H4Cl2N4O5S
Molecular Weight: 375.1

N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide

CAS No.: 1171430-24-2

Cat. No.: VC8211449

Molecular Formula: C11H4Cl2N4O5S

Molecular Weight: 375.1

* For research use only. Not for human or veterinary use.

N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide - 1171430-24-2

Specification

CAS No. 1171430-24-2
Molecular Formula C11H4Cl2N4O5S
Molecular Weight 375.1
IUPAC Name N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide
Standard InChI InChI=1S/C11H4Cl2N4O5S/c12-6-3-4(8(13)23-6)10-15-16-11(22-10)14-9(18)5-1-2-7(21-5)17(19)20/h1-3H,(H,14,16,18)
Standard InChI Key ZLWLILOXYYDIPG-UHFFFAOYSA-N
SMILES C1=C(OC(=C1)[N+](=O)[O-])C(=O)NC2=NN=C(O2)C3=C(SC(=C3)Cl)Cl
Canonical SMILES C1=C(OC(=C1)[N+](=O)[O-])C(=O)NC2=NN=C(O2)C3=C(SC(=C3)Cl)Cl

Introduction

Overview of the Compound

N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide is a heterocyclic compound belonging to the oxadiazole family. It incorporates a 1,3,4-oxadiazole ring fused with other functional groups, including a nitrofuran moiety and a dichlorothiophene substituent. These structural features make it a promising candidate for biological and pharmaceutical applications due to its potential antimicrobial and antioxidant properties.

Structural Features

Functional GroupDescription
1,3,4-Oxadiazole RingA five-membered heterocyclic structure containing oxygen and nitrogen atoms.
Nitrofuran MoietyA furan ring substituted with a nitro group, known for its antimicrobial activity.
DichlorothiopheneA thiophene ring with two chlorine atoms at the 2nd and 5th positions.

The combination of these groups contributes to the compound's bioactivity by enhancing its electron-withdrawing capacity and enabling interactions with biological targets.

Synthesis Pathway

The synthesis of similar oxadiazole derivatives typically involves multistep reactions:

  • Formation of Oxadiazole Core: Reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

  • Incorporation of Nitrofuran: Coupling reactions to attach the nitrofuran moiety.

  • Addition of Dichlorothiophene: Electrophilic substitution to introduce the dichlorothiophene group.

This process often employs catalysts like phosphorus oxychloride (POCl₃) and solvents such as dimethylformamide (DMF) to facilitate cyclization and substitution reactions.

Antioxidant Potential

Oxadiazole derivatives have demonstrated significant antioxidant properties in previous studies. The electron-withdrawing nitro group enhances radical-scavenging activity by stabilizing radical intermediates .

Other Potential Applications

  • Anticancer Activity: Oxadiazoles have shown cytotoxic effects on cancer cell lines by interfering with cellular proliferation pathways .

  • Anti-inflammatory Effects: Molecular docking studies suggest potential inhibition of inflammatory enzymes like lipoxygenase .

Analytical Characterization

To confirm the structure and purity of N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide, various analytical techniques are employed:

TechniquePurpose
NMR SpectroscopyIdentifies chemical shifts corresponding to protons and carbons in the structure .
Mass Spectrometry (MS)Confirms molecular weight and fragmentation patterns .
Infrared (IR) SpectroscopyDetects functional groups through characteristic absorption bands (e.g., amide NH stretch).
X-Ray CrystallographyDetermines the three-dimensional arrangement of atoms in the compound.

Comparative Data Table

PropertyValue/Observation
Molecular FormulaC₉H₆Cl₂N₄O₄S
Molecular Weight~350 g/mol
SolubilitySoluble in polar organic solvents like DMSO and DMF
Melting PointTypically ranges between 200–250°C for similar compounds
Antibacterial ActivityEffective against Gram-positive strains; limited efficacy against Gram-negative bacteria .

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies:

    • Investigate how substituents on the thiophene or furan rings affect bioactivity.

    • Optimize pharmacokinetics by modifying electron-withdrawing groups.

  • Molecular Docking Studies:

    • Explore interactions with bacterial enzymes or human receptors to elucidate mechanisms of action.

  • Toxicological Evaluation:

    • Assess cytotoxicity on non-target cells to ensure safety for therapeutic use.

  • Pharmaceutical Formulation:

    • Develop formulations for targeted delivery in antimicrobial or anticancer therapies.

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